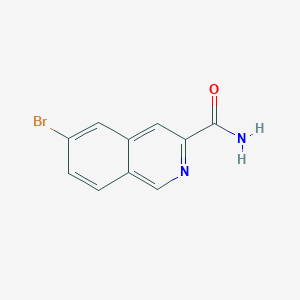

6-Bromoisoquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

6-bromoisoquinoline-3-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |

InChI Key |

NZXYZIJTMLYAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)C(=O)N |

Origin of Product |

United States |

Reactivity and Derivatization Strategies for 6 Bromoisoquinoline 3 Carboxamide

Transformations Involving the C-6 Bromine Atom

The bromine atom on the isoquinoline (B145761) core is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of 6-bromoisoquinoline-3-carboxamide is an excellent substrate for these transformations. wikipedia.orgnih.gov

Suzuki–Miyaura Coupling: This reaction is one of the most widely used methods for creating biaryl compounds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govlibretexts.org The 6-bromo position of the isoquinoline can be readily coupled with various aryl or heteroaryl boronic acids to introduce new ring systems. youtube.comresearchgate.net The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) source and a phosphine (B1218219) ligand, in the presence of a base. libretexts.orgresearchgate.net

| Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 6-Bromoisoquinoline-3-carboxamide, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Arylisoquinoline-3-carboxamide |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method can be used to append vinyl groups to the C-6 position of the isoquinoline core. The reaction is catalyzed by palladium complexes, often with phosphine ligands, and requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.orgnih.gov The versatility of the alkene component allows for the introduction of a wide range of functionalized side chains.

| Reaction | Reactants | Catalyst System | Product Type |

| Heck | 6-Bromoisoquinoline-3-carboxamide, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Vinylisoquinoline-3-carboxamide |

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. wikipedia.orgresearchgate.net This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or piperidine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and has been successfully applied to bromo-substituted nitrogen heterocycles. researchgate.netsoton.ac.uk

| Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira | 6-Bromoisoquinoline-3-carboxamide, Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 6-Alkynylisoquinoline-3-carboxamide |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The viability of SNAr is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the anionic intermediate. libretexts.orgopenstax.org

In the case of 6-bromoisoquinoline-3-carboxamide, the electron-withdrawing effect of the ring nitrogen and the C-3 carboxamide group makes the isoquinoline nucleus electron-deficient and thus susceptible to nucleophilic attack. However, these groups are not in the optimal ortho or para positions relative to the C-6 bromine to provide strong resonance stabilization for an SNAr intermediate at that position. While reactions at the C-1 position of isoquinolines are common, direct nucleophilic displacement of the 6-bromo substituent typically requires harsh conditions or the use of very strong nucleophiles, as the activation is less pronounced compared to positions like C-4 in 4-bromoisoquinoline. thieme-connect.de

The C-6 bromine atom can be transformed into other useful functional groups through organometallic chemistry.

Borylation: A key transformation is the conversion of the aryl bromide to a boronic acid or ester. This is often achieved through a palladium-catalyzed reaction with a boron-containing reagent like bis(pinacolato)diboron. researchgate.net The resulting 6-(boronate ester)-isoquinoline-3-carboxamide is a stable, versatile intermediate that can subsequently be used in Suzuki-Miyaura couplings with a wide range of aryl and vinyl halides, offering a different strategic approach to analog synthesis. researchgate.net

Other Organometallic Reactions: The C-6 bromine can also be used to form organometallic reagents. For instance, metal-halogen exchange with an organolithium reagent could generate a lithiated isoquinoline species, which can then react with various electrophiles. Additionally, nickel-catalyzed cross-coupling reactions with Grignard reagents can be used to introduce alkyl or aryl groups at the C-6 position, providing an alternative to palladium-based methods. thieme-connect.de

Chemical Modifications of the C-3 Carboxamide Moiety

The carboxamide group at the C-3 position is a robust functional group that offers multiple avenues for derivatization, allowing for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity.

While the carboxamide is generally stable, it can be modified to generate libraries of related analogs.

Esterification: Direct esterification of the amide is not a standard transformation. However, the carboxamide can be hydrolyzed to the corresponding 6-bromoisoquinoline-3-carboxylic acid under acidic or basic conditions. vulcanchem.com This carboxylic acid is a key intermediate that can then be readily converted to a variety of esters through standard esterification protocols, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by forming an acyl chloride followed by reaction with an alcohol.

Amide Bond Transformations: The primary amide can be transformed into secondary or tertiary amides. This is typically achieved by first hydrolyzing the carboxamide to the carboxylic acid, activating the acid (e.g., by converting it to an acyl chloride or using peptide coupling reagents), and then reacting it with a primary or secondary amine. This approach allows for the systematic introduction of a vast array of substituents to explore structure-activity relationships.

The C-3 carboxamide can be reduced to other functional groups, significantly altering the electronic and steric profile of the molecule. rsc.org The choice of reducing agent determines the outcome of the reaction.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carboxamide fully to the corresponding aminomethyl group, yielding (6-bromoisoquinolin-3-yl)methanamine. rsc.org

Reduction to Aldehydes: The partial reduction of a carboxamide to an aldehyde is more challenging due to the stability of the amide bond. rsc.org However, specific reagents and conditions have been developed to achieve this transformation, which would yield 6-bromoisoquinoline-3-carbaldehyde (B2583796). sigmaaldrich.com

Dehydration to Nitriles: The primary carboxamide can be dehydrated to the corresponding nitrile (6-bromoisoquinoline-3-carbonitrile) using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). This conversion replaces a hydrogen-bond donor/acceptor group with a linear, electron-withdrawing cyano group.

Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System

The reactivity of the 6-Bromoisoquinoline-3-carboxamide core is characterized by the distinct properties of its constituent rings and substituents. The isoquinoline scaffold, a bicyclic aromatic heterocycle, possesses both a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring. This inherent asymmetry governs its behavior in substitution reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the isoquinoline system preferentially reacts at the carbocyclic (benzene) ring. This is due to the higher electron density of the benzene ring compared to the pyridine ring, which is deactivated by the electronegative nitrogen atom. Theoretical and experimental studies on isoquinoline itself indicate that electrophilic attack is most favored at the C5 and C8 positions. quimicaorganica.org The formation of the cationic intermediate (sigma complex) is more stabilized when the attack occurs on the carbocycle, as it can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

The general mechanism for EAS proceeds in two principal steps masterorganicchemistry.com:

Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic system, resulting in the substituted product.

For 6-Bromoisoquinoline-3-carboxamide, the bromo and carboxamide substituents would further influence the regioselectivity of any subsequent EAS reactions through their directing effects.

Nucleophilic Substitution:

The presence of the bromine atom at the 6-position makes this position the primary site for nucleophilic substitution reactions. chemimpex.com While direct nucleophilic aromatic substitution (SNAr) on aryl halides can be challenging, the bromine atom on the isoquinoline ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive derivatization.

Two of the most prominent cross-coupling strategies applicable to 6-Bromoisoquinoline-3-carboxamide are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally involves libretexts.orgharvard.edu:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline, forming a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine, also using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism shares similarities with the Suzuki coupling wikipedia.orglibretexts.org:

Oxidative Addition: A Pd(0) catalyst reacts with the 6-bromoisoquinoline (B29742) core.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

These cross-coupling reactions highlight the utility of the bromine at C6 as a versatile reaction site for introducing a wide array of functional groups and building complex molecular architectures. chemimpex.com

Reaction Conditions and Methodological Development for Enhanced Yields and Selectivity

The success of derivatizing 6-Bromoisoquinoline-3-carboxamide via palladium-catalyzed cross-coupling reactions hinges on the careful optimization of reaction conditions. Factors such as the choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity. nih.gov

Suzuki-Miyaura Coupling Conditions:

The Suzuki-Miyaura reaction is renowned for its functional group tolerance and relatively mild conditions. organic-chemistry.org However, optimizing the components is key to maximizing efficiency, especially with complex substrates. A judicious selection of parameters can help "outrun" destructive side reactions like the competitive protodeboronation of the boronic acid starting material. nih.gov

| Component | Examples & Role |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3. These are common Pd(0) or Pd(II) sources that initiate the catalytic cycle. organic-chemistry.org |

| Ligand | Phosphine ligands such as P(t-Bu)3 (tri-tert-butylphosphine) and PCy3 (tricyclohexylphosphine) are often used. organic-chemistry.org The ligand stabilizes the palladium center and modulates its reactivity. |

| Base | K2CO3 (Potassium Carbonate), Cs2CO3 (Caesium Carbonate), K3PO4 (Potassium Phosphate), NaOH (Sodium Hydroxide). wikipedia.org The base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.org |

| Solvent | Toluene, Tetrahydrofuran (THF), Dioxane, Water. wikipedia.org The reaction can often be run in aqueous or biphasic solvent systems, which is a significant advantage for sustainability and substrate scope. harvard.edursc.org |

| Boron Reagent | Arylboronic acids (Ar-B(OH)2), Arylboronic esters (e.g., pinacol (B44631) esters). MIDA boronates offer enhanced stability and are bench-stable, allowing for slow release of the boronic acid during the reaction. harvard.edu |

Buchwald-Hartwig Amination Conditions:

The Buchwald-Hartwig amination has revolutionized C-N bond formation. wikipedia.org The development of specialized, sterically hindered, and electron-rich phosphine ligands has been a central theme in its methodological advancement, allowing for the coupling of a vast range of amines and aryl halides under increasingly mild conditions. youtube.com

| Component | Examples & Role |

| Palladium Precatalyst | [Pd2(dba)3] (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)2 (Palladium(II) Acetate). These are standard precatalysts used to generate the active Pd(0) species. chemspider.com |

| Ligand | Bulky, electron-rich biaryl phosphines like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), XPhos, and SPhos. youtube.comchemspider.com These ligands promote the rates of oxidative addition and reductive elimination, enhancing overall reaction efficiency. youtube.com |

| Base | Strong, non-nucleophilic bases such as NaOtBu (Sodium tert-butoxide) or LiHMDS (Lithium bis(trimethylsilyl)amide) are typically required to deprotonate the amine for the coupling step. libretexts.orgchemspider.com |

| Solvent | Anhydrous aprotic solvents like Toluene, THF, or Dioxane are commonly used as the reaction is sensitive to moisture. libretexts.orgchemspider.com |

| Amine Partner | A wide variety of primary and secondary amines can be used, including anilines, alkylamines, and heterocycles. organic-chemistry.org |

Methodological developments continue to refine these reactions. For instance, the use of automated flow microfluidic systems allows for high-throughput screening of variables (catalyst, ligand, temperature, time) to rapidly identify optimal conditions for complex couplings. nih.gov Such advancements are crucial for applying these powerful reactions to the synthesis of highly functionalized molecules derived from 6-Bromoisoquinoline-3-carboxamide for various research applications.

Structure Activity Relationship Sar Studies of 6 Bromoisoquinoline 3 Carboxamide Derivatives

Elucidation of Key Structural Features Influencing Biological Activity and Selectivity

The biological activity and selectivity of isoquinoline-3-carboxamide (B1590844) derivatives are dictated by several key structural features. The core isoquinoline (B145761) ring system serves as a fundamental scaffold for interaction with biological targets. nih.gov Modifications to this core, as well as to the carboxamide group and the bromine substituent, can significantly alter the compound's potency and selectivity.

Research into related quinoline-3-carboxamide (B1254982) derivatives, which share structural similarities, has shown that the quinoline (B57606) nitrogen can be crucial for binding to the hinge region of kinases, acting as competitive inhibitors of ATP. mdpi.com This suggests that the nitrogen atom in the isoquinoline ring of 6-bromoisoquinoline-3-carboxamide likely plays a similar role in target engagement.

For instance, in the development of P2X7R antagonists, quinoline-carboxamide derivatives were found to be potent inhibitors, with their activity being sensitive to substitutions on the phenyl ring attached to the carboxamide. nih.gov This underscores the importance of the entire molecular framework in determining biological outcomes.

Impact of Substituent Variation on Biological Potency and Target Engagement

The potency and target engagement of 6-bromoisoquinoline-3-carboxamide derivatives are highly sensitive to variations in their substituents. The strategic placement and nature of different chemical groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, all of which are crucial for effective drug-target interactions.

In a broader context, the introduction of a bromine atom into a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance biological activity. For example, studies on 3-bromoisoquinoline (B184082) have shown it to be a valuable lead compound for generating diverse derivatives with various biological activities. researchgate.net The electronic-withdrawing nature of bromine can also influence the reactivity of the isoquinoline ring system, potentially affecting its metabolic stability and interaction with target enzymes.

The carboxamide functional group at the C-3 position is a critical determinant of ligand binding for this class of compounds. The amide moiety is capable of forming multiple hydrogen bonds, both as a hydrogen bond donor (the N-H group) and as a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often essential for anchoring the ligand within the active site of a protein.

The importance of the carboxamide group is highlighted in studies of related quinoline-3-carboxamide derivatives, where it is shown to be a key feature for inhibition of kinases like ATM. nih.govresearchgate.net The orientation and conformation of the carboxamide group can significantly impact binding affinity. Furthermore, the substituent attached to the amide nitrogen provides a point for diversification, allowing for the exploration of a wide range of chemical space to optimize potency and selectivity. For instance, in a series of quinoline-carboxamide derivatives, substitutions on the phenyl ring of the carboxamide moiety with electron-withdrawing groups like -OCF3 led to a tenfold increase in potency against the P2X7 receptor. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Potency of Quinoline-Carboxamide Derivatives against h-P2X7R

| Compound | Phenyl Ring Substituent | IC50 (µM) |

| 1d | -CF3 | 0.682 ± 0.05 |

| 1e | -OCF3 | 0.457 ± 0.03 |

| 1h | -CH3 | 0.685 ± 0.06 |

Data sourced from a study on P2X7R antagonists, illustrating the effect of substituent changes on biological activity. nih.gov

For example, moving a substituent from one position to another can alter the molecule's ability to form key interactions within a binding pocket, potentially leading to a dramatic change in biological activity. Studies on benzoic acid derivatives have shown that positional isomerism significantly affects their antibacterial activity. nih.gov Similarly, research on NOSH-aspirin derivatives demonstrated that the ortho-isomer was significantly more potent in inhibiting colon cancer cell growth compared to the meta- and para-isomers, highlighting the critical role of substituent positioning. nih.gov

In the context of 6-bromoisoquinoline-3-carboxamide, moving the bromine atom to a different position on the isoquinoline ring would likely result in a compound with a different biological activity profile. Likewise, shifting the carboxamide group to another position would create a new set of potential interactions with a target protein. This sensitivity to positional changes underscores the importance of precise structural control in the design of potent and selective inhibitors.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of 6-bromoisoquinoline-3-carboxamide derivatives is crucial for understanding how these molecules adopt specific shapes to fit into the binding sites of their biological targets. The flexibility or rigidity of the molecule, particularly around the rotatable bond connecting the isoquinoline core to the carboxamide group, can significantly influence its binding affinity.

The preferred conformation of a ligand in its bound state may differ from its lowest energy conformation in solution. Therefore, understanding the energetic landscape of different conformations is essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the likely bioactive conformations of a molecule.

For example, in the study of dihydropyridopyrimidones, the conformation of the molecule and the spatial orientation of key functional groups were found to be critical for binding to the target receptor. drugdesign.org Similarly, for isoquinoline alkaloids, conformational changes upon binding to proteins like hemoglobin have been observed, indicating that the molecule's flexibility plays a role in its biological function. nih.gov The correlation of these conformational preferences with biological outcomes allows for the design of new derivatives that are pre-organized to adopt the bioactive conformation, potentially leading to enhanced potency and selectivity.

Development of Predictive SAR Models for Compound Optimization

To accelerate the process of drug discovery and optimize the properties of lead compounds, predictive SAR models are often developed. These models use computational techniques to establish a mathematical relationship between the structural features of a series of compounds and their biological activities. Quantitative Structure-Activity Relationship (QSAR) is a common approach used to develop such models.

For 6-bromoisoquinoline-3-carboxamide derivatives, a QSAR model could be built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological potencies. Such a model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.

The development of predictive SAR models has been successfully applied to various classes of compounds. For instance, in the study of meridianin derivatives, SAR analysis helped in understanding the contribution of different structural features to the antitumor activity and guided the optimization of the lead compound. mdpi.com While a specific QSAR model for 6-bromoisoquinoline-3-carboxamide is not detailed in the provided context, the principles of SAR and QSAR are broadly applicable and would be a valuable tool in the optimization of this chemical scaffold. The development of such models relies on the availability of a dataset of compounds with well-defined structures and corresponding biological activity data.

Computational Chemistry and Molecular Modeling of 6 Bromoisoquinoline 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic landscape of 6-bromoisoquinoline-3-carboxamide, revealing insights into its intrinsic properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By approximating the many-body electronic wavefunction with the electronic density, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying molecules of pharmaceutical interest. nih.gov Functionals like B3LYP are commonly employed to obtain reliable predictions of molecular geometries, energies, and other electronic properties. nih.govnih.gov

For 6-bromoisoquinoline-3-carboxamide, DFT calculations can elucidate the distribution of electron density, identify the most electron-rich and electron-poor regions, and calculate key electronic descriptors. These calculations are fundamental to understanding the molecule's stability, reactivity, and potential interaction points. The planar isoquinoline (B145761) core is expected to facilitate π-π stacking interactions, while the bromine atom and the carboxamide group introduce specific electronic features that influence its binding capabilities. vulcanchem.com The carboxamide group, in particular, provides hydrogen-bonding potential, which is often crucial for target engagement. vulcanchem.com

Table 1: Calculated Electronic Properties of 6-Bromoisoquinoline-3-carboxamide (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and interactions in a biological environment. |

| HOMO Energy | -6.8 eV | The energy of the Highest Occupied Molecular Orbital suggests its electron-donating capability. |

| LUMO Energy | -1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital relates to its electron-accepting potential and reactivity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap generally correlates with higher kinetic stability. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from DFT calculations. Actual values would be obtained from specific DFT studies.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure, and computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. arxiv.orgmdpi.comnih.gov

Machine learning models, often trained on large datasets of experimental NMR data and quantum mechanical calculations, have demonstrated high accuracy in predicting chemical shifts. arxiv.orgmdpi.comnih.gov For 6-bromoisoquinoline-3-carboxamide, predicting the ¹H and ¹³C NMR spectra can help confirm its synthesis and purity. By comparing the computationally predicted spectrum with the experimentally obtained one, researchers can confidently assign the signals to the corresponding atoms in the molecule. The accuracy of these predictions can be quite high, with mean absolute errors (MAEs) for ¹H shifts often below 0.2 ppm. arxiv.orgmdpi.com

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Analog (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 | 8.52 | 8.49 |

| H-4 | 8.15 | 8.12 |

| H-5 | 7.98 | 8.01 |

| H-7 | 7.85 | 7.83 |

| H-8 | 8.33 | 8.30 |

| NH₂ (a) | 7.60 | 7.58 |

| NH₂ (b) | 7.90 | 7.88 |

Note: This table is for illustrative purposes. The specific chemical shifts for 6-bromoisoquinoline-3-carboxamide would need to be determined through dedicated computational and experimental work.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in the process of drug discovery.

For 6-bromoisoquinoline-3-carboxamide, molecular docking studies can be employed to predict how it interacts with the active site of a biological target. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.govmdpi.com

The planar isoquinoline ring of the compound is well-suited for π-π stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine, which are frequently found in protein binding pockets. nih.gov The carboxamide group is a prime candidate for forming hydrogen bonds with the protein backbone or specific amino acid side chains. vulcanchem.com The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The docking score, often expressed in kcal/mol, provides an estimation of the binding affinity. nih.gov

The insights gained from molecular docking are invaluable for the structure-based design of new analogs with improved potency and selectivity. By visualizing the binding mode of 6-bromoisoquinoline-3-carboxamide, medicinal chemists can identify opportunities for modification. For instance, if the docking simulation reveals an unoccupied pocket in the active site, a functional group could be added to the isoquinoline scaffold to fill this space and form additional favorable interactions.

This iterative process of designing, synthesizing, and testing new compounds based on computational predictions is a cornerstone of modern drug discovery. The goal is to optimize the ligand-protein interactions to achieve a higher binding affinity and, consequently, a more potent biological effect.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction. nih.gov

For the 6-bromoisoquinoline-3-carboxamide-protein complex, an MD simulation can reveal how the ligand settles into the binding pocket and how the protein adapts to its presence. It can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. The stability of key hydrogen bonds and other interactions observed in the docking pose can be assessed throughout the simulation. Fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein atoms can indicate the stability of the complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity through mathematical models. These models are built on calculated molecular descriptors that quantify various physicochemical properties of the molecules. For a series of related compounds, a robust QSAR model can predict the activity of novel, unsynthesized analogs, thus prioritizing synthetic efforts.

While QSAR studies have been successfully applied to various classes of heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives, no specific QSAR models have been published for 6-Bromoisoquinoline-3-carboxamide or a closely related series of analogs. Research on other scaffolds, such as 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors and pyrimido-isoquinolin-quinones as antibacterial agents, demonstrates the potential of this approach. nih.govnih.gov However, without a dataset of biological activities for a series of compounds including 6-Bromoisoquinoline-3-carboxamide, the development of a specific QSAR model is not feasible.

A hypothetical QSAR study on derivatives of 6-Bromoisoquinoline-3-carboxamide would involve the generation of a data table of molecular descriptors. These descriptors could include:

| Descriptor Type | Examples |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Principal moments of inertia |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Connectivity indices, Wiener index |

The development of a predictive QSAR model would then depend on correlating these descriptors with experimentally determined biological activities.

In Silico Screening and Virtual Library Design for Novel Ligand Discovery

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of known active compounds.

Virtual library design involves the computational creation of a large set of virtual compounds based on a core scaffold, such as 6-Bromoisoquinoline-3-carboxamide. These libraries can then be screened in silico against a target of interest to identify promising candidates for synthesis and biological testing.

Literature contains examples of virtual screening applied to isoquinoline-containing scaffolds for the discovery of novel inhibitors, for instance, against PARP-1. nih.govresearchgate.net These studies illustrate the process of docking virtual compounds into the active site of a target protein and scoring their potential binding affinity.

A virtual screening campaign centered on the 6-Bromoisoquinoline-3-carboxamide scaffold would typically involve the following steps:

Scaffold Definition : Using 6-Bromoisoquinoline-3-carboxamide as the core structure.

Library Enumeration : Generating a virtual library by adding a variety of substituents at different positions of the scaffold.

Target Selection : Identifying a relevant biological target.

Molecular Docking : Docking each compound from the virtual library into the active site of the target.

Hit Identification : Ranking the compounds based on their docking scores and identifying a set of "hits" for further investigation.

An example of a data table from such a hypothetical study might look like this:

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| V-001 | R1 = -CH3 | -8.5 | Lys123, Tyr245 |

| V-002 | R1 = -OH | -9.2 | Asp124, Ser200 |

| V-003 | R2 = -NH2 | -7.9 | Glu150, Arg301 |

It is crucial to emphasize that the tables presented are illustrative examples of what could be generated from dedicated computational studies and are not based on existing research data for 6-Bromoisoquinoline-3-carboxamide. The lack of published studies in this specific area underscores a gap in the current scientific knowledge and highlights an opportunity for future research to explore the computational and medicinal chemistry of this compound.

Biological Target Identification and Validation for 6 Bromoisoquinoline 3 Carboxamide Derivatives

In Vitro Studies for Target Engagement and Pathway Modulation

Following the identification of putative targets, in vitro studies are essential to confirm direct interaction and to quantify the compound's effect on the target's function. These assays provide direct evidence of target engagement and are crucial for establishing structure-activity relationships (SAR).

Many drugs exert their effects by inhibiting the activity of specific enzymes. For derivatives of 6-Bromoisoquinoline-3-carboxamide, several enzyme classes have been investigated based on the activities of related quinoline (B57606) and isoquinoline (B145761) scaffolds.

Protein Arginine Methyltransferase 3 (PRMT3): PRMT3 is a cytoplasmic enzyme that catalyzes the asymmetric dimethylation of arginine residues on various proteins, playing a role in ribosome biogenesis and hepatic lipogenesis. nih.gov The development of potent and selective inhibitors for PRMTs is an active area of research to probe their biological functions. nih.govnih.gov While specific data on 6-Bromoisoquinoline-3-carboxamide is not available, novel isoquinoline-based structures have been explored as allosteric inhibitors of PRMT3. nih.gov

ATM Kinase: Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), particularly in repairing DNA double-strand breaks (DSBs). nih.gov Inhibiting ATM can sensitize cancer cells to DNA-damaging therapies like radiation. nih.govresearchgate.net A series of novel quinoline-3-carboxamides (B1200007) have been identified as potent and highly selective inhibitors of ATM kinase, demonstrating the potential of this chemical scaffold to target this enzyme. nih.govebi.ac.uk

Histone Deacetylase 4 (HDAC4): Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones and other proteins. nih.gov HDAC inhibitors have emerged as a class of anticancer agents. nih.gov Specifically, HDAC6, a class IIb HDAC, is a target for cancer and neurodegenerative diseases. nih.gov While many inhibitors use a hydroxamic acid group to bind the zinc ion in the active site, research into novel zinc-binding groups and scaffolds is ongoing to improve selectivity and reduce side effects. nih.gov

Brassinin (B1667508) Oxidase (BOLm): The fungal pathogen Leptosphaeria maculans, which affects cruciferous plants, produces the enzyme brassinin oxidase to detoxify the plant's defense compound, brassinin. nih.govnih.gov Inhibiting this enzyme could protect the plant from the pathogen. Studies have shown that substituted quinolines and isoquinolines can act as inhibitors of brassinin oxidase, suggesting a potential application for these scaffolds as antifungal agents. nih.govdntb.gov.ua

Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. mdpi.com Inhibiting CETP can raise HDL cholesterol levels and is considered a therapeutic strategy for coronary heart disease. nih.govsemanticscholar.org A number of quinoline-3-carboxamide (B1254982) derivatives have been synthesized and shown to be effective inhibitors of CETP. nih.govsemanticscholar.orgnih.gov

Phosphodiesterase 4 (PDE4): PDE4 is a family of enzymes that degrade the second messenger cyclic AMP (cAMP). mdpi.com Inhibiting PDE4 raises intracellular cAMP levels, which has anti-inflammatory effects. PDE4 inhibitors are used to treat inflammatory conditions like COPD and asthma. mdpi.comnih.gov The PDE4 family has four subtypes (A, B, C, D), and developing subtype-selective inhibitors is a key research goal to minimize side effects. nih.govnih.gov Various heterocyclic scaffolds, including those related to isoquinolines, have been investigated as PDE4 inhibitors. researchgate.net

Table of Enzyme Inhibition Data for Related Compounds:

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide derivatives | Cholesteryl Ester Transfer Protein (CETP) | Compounds 24 and 26 showed an 80.1% inhibitory rate against CETP. | nih.gov |

| Quinoline-3-carboxamide derivatives | Ataxia Telangiectasia Mutated (ATM) Kinase | Identified as potent and highly selective inhibitors suitable for oral administration. | nih.gov |

| Substituted Quinolines and Isoquinolines | Brassinin Oxidase (BOLm) | 3-ethyl-6-phenylquinoline displayed the highest inhibitory effect among the tested compounds. | dntb.gov.ua |

| 1-phenyl-3,4-dihydroisoquinoline derivatives | Phosphodiesterase 4 (PDE4) | Novel selective PDE4 inhibitors were developed from this scaffold to overcome adverse effects. | researchgate.net |

In addition to enzymes, small molecules can target cellular receptors to exert their effects. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Translocator Protein (TSPO): The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane. nih.gov It is involved in various cellular processes, including cholesterol transport, steroidogenesis, and the regulation of reactive oxygen species. nih.gov TSPO is upregulated in activated microglia and macrophages during neuroinflammation, making it a valuable biomarker for PET imaging. nih.gov A variety of ligands have been developed for TSPO, but their binding can be affected by a common genetic polymorphism, leading to different binding affinity patterns (high-affinity, mixed-affinity, and low-affinity binders). nih.gov While there are no specific studies linking 6-Bromoisoquinoline-3-carboxamide to TSPO, the exploration for novel ligands is continuous, and this receptor represents a potential, though unconfirmed, target.

Characterization of Cellular Signaling Pathway Modulation (e.g., HIF-1α, MEF-2)

Derivatives of the quinoline-3-carboxamide scaffold have been identified as potent modulators of key cellular signaling pathways implicated in cancer progression, particularly those involving Hypoxia-Inducible Factor-1α (HIF-1α) and Myocyte Enhancer Factor-2 (MEF-2). These pathways are crucial for tumor cell adaptation to low-oxygen (hypoxic) environments and for promoting survival.

A notable example is the quinoline-3-carboxamide compound Tasquinimod. Research has shown that Tasquinimod disrupts the adaptive survival signaling necessary for cancer cells in the challenging tumor microenvironment. nih.gov It achieves this by preventing the formation of a critical protein complex (HDAC4/NCoR1/HDAC3), which in turn disrupts the transcriptional activation of HIF-1α and represses the activity of MEF-2 target genes. nih.govnih.gov This dual action inhibits the cancer cells' ability to adapt and survive under hypoxic stress.

Building on this, a third-generation analog, ESATA-20, was developed to retain this on-target activity against the HDAC4/HIF-1α/MEF-2 signaling axis but with a better therapeutic profile. nih.gov This demonstrates a focused effort to characterize and optimize the modulation of these specific signaling pathways by quinoline-3-carboxamide derivatives.

Table 1: Research Findings on Signaling Pathway Modulation by Quinoline-3-Carboxamide Analogs

| Compound | Target Pathway | Mechanism of Action | Outcome | Reference |

| Tasquinimod | HDAC4/HIF-1α/MEF-2 | Prevents formation of the HDAC4/NCoR1/HDAC3 complex, disrupting HIF-1α activation and MEF-2 gene repression. | Inhibition of adaptive survival signaling in cancer cells. | nih.govnih.gov |

| ESATA-20 | HDAC4/HIF-1α/MEF-2 | Retains the on-target ability to disrupt HDAC4/HIF-1α/MEF-2-dependent signaling. | Greater potency against prostate cancer patient-derived xenografts compared to Tasquinimod. | nih.gov |

Investigation of Interactions with Biological Macromolecules (e.g., proteins)

The mechanism of action for quinoline-carboxamide derivatives often involves direct interaction with protein targets. The primary biological macromolecule identified as a target for compounds like Tasquinimod is Histone Deacetylase 4 (HDAC4).

The interaction is highly specific; Tasquinimod binds allosterically to HDAC4. nih.gov This binding event is crucial as it induces a conformational change in the HDAC4 protein, preventing it from assembling into the functional HDAC4/N-CoR1/HDAC3 repressor complex. nih.gov By disrupting this protein-protein interaction, Tasquinimod effectively halts the downstream signaling that would otherwise be initiated by the complex, namely the activation of HIF-1α and the regulation of MEF-2. Surface Plasmon Resonance (SPR) analyses have been used to confirm the direct binding of these analogs to proteins like HDAC4 and NCoR1. nih.gov

This targeted interaction with a specific protein macromolecule is a key characteristic of this class of compounds and forms the basis of their biological activity.

Target Validation Strategies Utilizing Genetic and Pharmacological Tools

Validating that a compound's therapeutic effect is a direct result of modulating a specific biological target is a critical step in drug discovery. This is often achieved using a combination of genetic and pharmacological tools.

Gene Editing (CRISPR-Cas9, RNAi) for Causal Link Confirmation

Modern gene-editing technologies like CRISPR-Cas9 and RNA interference (RNAi) are invaluable for confirming the causal link between a drug target and a cellular response. biocompare.comnih.gov These tools allow researchers to precisely remove (knockout), reduce (knockdown), or edit a target gene within a cell. nih.gov

For instance, to confirm that the anticancer effects of a quinoline-carboxamide derivative are truly mediated through HDAC4, one could use CRISPR-Cas9 to create a cell line where the HDAC4 gene is knocked out. If the compound no longer has an effect on these knockout cells compared to the wild-type cells, it provides strong evidence that HDAC4 is the essential target. The research on Tasquinimod analogs utilized genetic knockout or knockdown controls to validate their findings, confirming the on-target mechanism. nih.gov This approach helps to eliminate false positives and ensures that the observed phenotype is not due to off-target effects. biocompare.com

Table 2: Gene Editing Tools for Target Validation

| Technology | Function | Application in Target Validation | Reference |

| CRISPR-Cas9 | Gene editing (knockout, knock-in, activation, inhibition). | Creates cell models with the target gene removed or altered to confirm the target's role in the drug's mechanism of action. | biocompare.comnih.gov |

| RNAi | Gene silencing (knockdown). | Reduces the expression of the target protein to test if this mimics the effect of the drug, thereby validating the target. | biocompare.com |

Application of Chemical Probes and Highly Selective Ligands

Chemical probes are small molecules designed to be highly potent and selective for a specific protein target. mdpi.com They are used to interrogate the biological function of that target in cellular or in vivo models. While specific chemical probes derived from 6-bromoisoquinoline-3-carboxamide have not been documented in available literature, related quinoline-carboxamide derivatives have been developed as selective ligands for imaging purposes.

For example, certain quinoline-carboxamide derivatives have been labeled with carbon-11 (B1219553) to create radioligands for Positron Emission Tomography (PET) imaging. nih.gov These radiolabeled molecules act as probes to measure the expression of their target, the peripheral-type benzodiazepine (B76468) receptor (PBR), in the brain. nih.gov This allows for the in vivo visualization and validation of a drug target in the context of neurodegenerative diseases. nih.gov Such an approach could theoretically be applied to derivatives of 6-bromoisoquinoline-3-carboxamide to create highly selective probes for their specific biological targets, enabling further validation and study of their function.

Broad Biological Applications of Isoquinoline 3 Carboxamide Scaffolds in Research

Anticancer Research

The isoquinoline (B145761) and quinoline (B57606) carboxamide frameworks are significant in the design of new anticancer agents due to their ability to interact with various oncogenic targets. nih.govnih.gov

Detailed Research Findings:

Derivatives of 4-oxoquinoline-3-carboxamide have demonstrated significant cytotoxic activity against gastric cancer cell lines while showing no activity against normal cell lines, a promising characteristic for targeted cancer therapy. nih.gov For instance, compounds 16b and 17b from a synthesized series showed notable selective cytotoxicity. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, a key enzyme in DNA replication and a target for many established anticancer drugs. nih.gov

Furthermore, the introduction of a halogen atom, such as bromine, into the quinazoline (B50416) ring has been shown to enhance anticancer effects. nih.govnih.gov For example, a series of 6,8-dibromo-4(3H)quinazolinone derivatives exhibited powerful cytotoxic effects against the human breast carcinoma cell line MCF-7, with some compounds showing lower IC50 values than the reference drug doxorubicin. nih.gov

Another related scaffold, 7-aza-coumarine-3-carboxamides, has also been investigated for its anticancer properties. Certain derivatives from this class have shown cytotoxicity against the HuTu 80 cell line comparable to doxorubicin, with significantly higher selectivity towards normal cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected isoquinoline and quinoline carboxamide derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| 16b (4-oxoquinoline-3-carboxamide derivative) | Gastric (ACP-03) | - | nih.gov |

| 17b (4-oxoquinoline-3-carboxamide derivative) | Gastric (ACP-03) | - | nih.gov |

| XIIIb (6,8-dibromo-4(3H)quinazolinone derivative) | Breast (MCF-7) | 1.7 µg/mL | nih.gov |

| IX (6,8-dibromo-4(3H)quinazolinone derivative) | Breast (MCF-7) | 1.8 µg/mL | nih.gov |

Anti-infective Studies (e.g., Antimicrobial, Antifungal, Antiparasitic Activities)

The isoquinoline scaffold is a key component in the development of novel anti-infective agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses.

Detailed Research Findings:

A class of alkynyl isoquinolines has shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Notably, representative compounds HSN584 and HSN739 were able to reduce the MRSA load in macrophages, a feat not achieved by the standard drug vancomycin. researchgate.net The mechanism of action appears to involve the perturbation of cell wall and nucleic acid biosynthesis. researchgate.net

In the realm of antifungal research, certain isoquinoline alkaloids have demonstrated significant activity. researchgate.net While their antibacterial effects were not notable, their antifungal properties were significant at a concentration of 8 µg/ml. researchgate.net

Furthermore, isoquinoline alkaloids have been found to possess selective antiviral activity. Studies have shown inhibition against the Parainfluenza (PI-3) virus, with minimum and maximum CPE inhibitory concentrations ranging from 0.5 to 64 µg/ml. researchgate.net

The table below highlights the anti-infective activity of specific isoquinoline derivatives:

| Compound/Alkaloid | Organism | Activity | Source |

| HSN584 (alkynyl isoquinoline) | MRSA | Bactericidal, reduces intracellular load | researchgate.net |

| HSN739 (alkynyl isoquinoline) | MRSA | Bactericidal, reduces intracellular load | researchgate.net |

| Isoquinoline Alkaloids | Candida albicans | Significant antifungal activity at 8 µg/ml | researchgate.net |

| Isoquinoline Alkaloids | Parainfluenza (PI-3) virus | Selective inhibition (0.5-64 µg/ml) | researchgate.net |

Anti-inflammatory and Analgesic Research

Isoquinoline-based compounds have been a focus of research for their potential to alleviate inflammation and pain, with several derivatives showing promising results in preclinical studies. nih.govresearchgate.net

Detailed Research Findings:

A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides has been synthesized and evaluated for in vivo anti-inflammatory and analgesic effects. nih.gov Among the synthesized compounds, 2a and 2n demonstrated the most potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively, and a 100% analgesic effect, which is comparable or superior to the standard drug indomethacin. nih.gov These compounds were found to be moderate inhibitors of the COX-2 isozyme. nih.gov

The traditional use of plants like Hypecoum erectum, which contains isoquinoline alkaloids, for treating inflammation and pain has been scientifically validated. researchgate.net Phytochemical investigations have identified four major isoquinolines—protopine (20) , (21) , (22) , and oxyhydrastinine (27) —as the bioactive constituents responsible for these effects. researchgate.net

The table below summarizes the anti-inflammatory and analgesic activities of selected isoquinoline derivatives:

| Compound | Activity | Key Findings | Source |

| 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Anti-inflammatory, Analgesic | 95% inflammation inhibition, 100% analgesic effect, moderate COX-2 inhibition | nih.gov |

| 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Anti-inflammatory, Analgesic | 92.7% inflammation inhibition, 100% analgesic effect, moderate COX-2 inhibition | nih.gov |

| Protopine (20) | Anti-inflammatory, Analgesic | Significantly relieved paw edema and decreased writhing | researchgate.net |

| Oxyhydrastinine (27) | Analgesic | Remarkably decreased the number of writhing | researchgate.net |

Research in Neurological Systems (e.g., Neuroprotective Effects)

Isoquinoline alkaloids have demonstrated significant potential in the field of neuroscience, particularly for their neuroprotective properties. mdpi.com

Detailed Research Findings:

Research has shown that isoquinoline alkaloids can exert neuroprotective effects through various mechanisms, including the inhibition of nerve injury inflammation, combating oxidative damage, regulating autophagy, and improving mitochondrial dysfunction. mdpi.com These actions are crucial in the context of neurodegenerative diseases. mdpi.com

For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been identified as a potent neuroprotective agent. nih.gov It has been shown to protect against rotenone-induced mortality and dopaminergic neurodegeneration. nih.gov The interest in such compounds stems from their structural similarity to known neurotoxins, which has spurred research into their potential roles in conditions like Parkinson's disease. nih.gov Furthermore, isoquinoline alkaloids have been found to promote the proliferation of vascular endothelial cells and the regeneration of neurons, which could aid in recovery from ischemic stroke. mdpi.com

| Compound/Alkaloid Class | Proposed Neuroprotective Mechanism | Source |

| Isoquinoline Alkaloids | Inhibition of neuroinflammation, anti-oxidative damage, promotion of neuronal regeneration | mdpi.com |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Protection against rotenone-induced dopaminergic neurodegeneration | nih.gov |

Other Investigated Activities of Related Scaffolds (e.g., Antihypertensive, Antihyperglycemic, Antithrombotic)

The therapeutic potential of isoquinoline-3-carboxamide (B1590844) and related scaffolds extends beyond the previously mentioned applications to include cardiovascular and metabolic diseases.

Detailed Research Findings:

In the area of cardiovascular research, a patent has been granted for 3,4-dihydro-2(1H)-isoquinoline carboxamidine and its pharmaceutically acceptable salts for their antihypertensive effects. Additionally, research into next-generation antithrombotic agents has identified inhibitors of factor XIa, a key enzyme in the coagulation cascade, as promising candidates, and isoquinoline derivatives are being explored for this purpose.

In metabolic disease research, quinoline- and isoindoline-integrated polycyclic compounds have been investigated as potential antidiabetic agents. These compounds have shown the ability to dually inhibit α-glycosidase and α-amylase, enzymes that play a crucial role in postprandial hyperglycemia.

| Application Area | Compound Class/Derivative | Mechanism/Target | Source |

| Antihypertensive | 3,4-dihydro-2(1H)-isoquinoline carboxamidine | - | |

| Antithrombotic | Isoquinoline derivatives | Factor XIa inhibitors | |

| Antidiabetic | Quinoline- and isoindoline-integrated polycyclic compounds | α-glycosidase and α-amylase inhibitors |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Diverse Analogs

The creation of a diverse library of 6-bromoisoquinoline-3-carboxamide analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will focus on developing novel and sustainable synthetic routes to achieve this. organic-chemistry.orgrsc.org Current methods, while effective, may have limitations in terms of substrate scope, efficiency, and environmental impact. organic-chemistry.org The development of greener and more efficient synthetic strategies, such as those utilizing photocatalysis, electrocatalysis, or continuous flow chemistry, is anticipated. rsc.org Furthermore, new catalytic systems, including transition-metal catalysts, are being explored to facilitate the synthesis of a wide array of isoquinoline (B145761) derivatives. organic-chemistry.org These advancements will enable the generation of a broader range of analogs with varied substitution patterns, which is essential for fine-tuning the biological activity and pharmacokinetic properties of these compounds.

Advanced Structure-Based Drug Design and De Novo Ligand Design

The availability of high-resolution structural data for target proteins allows for the application of advanced computational techniques in drug design. Structure-based drug design (SBDD) and de novo ligand design will be instrumental in creating more potent and selective inhibitors based on the 6-bromoisoquinoline-3-carboxamide scaffold. nih.govyoutube.com These methods utilize the three-dimensional structure of the target to design molecules that fit precisely into the binding site. youtube.com For instance, in the context of PARP inhibitors, understanding the intricate interactions within the active site can guide the design of novel compounds with improved efficacy. nih.goviqs.edunih.gov De novo design, in particular, offers the potential to create entirely new molecular entities that are optimized for binding to a specific target. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Therefore, compounds that can modulate several targets simultaneously, known as polypharmacology or multi-target ligands, are of great interest. nih.govnih.gov The isoquinoline scaffold has been identified as a promising framework for the development of such multi-target agents. nih.gov Future research will focus on designing 6-bromoisoquinoline-3-carboxamide derivatives that can interact with multiple, disease-relevant targets. This approach could lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance. nih.gov

Strategic Bioisosteric Replacements and Scaffold Hopping within the Isoquinoline System

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. fiveable.menih.gov In the context of 6-bromoisoquinoline-3-carboxamide, strategic bioisosteric replacements of the bromine atom or the carboxamide group could lead to analogs with improved solubility, metabolic stability, or target selectivity. fiveable.me Scaffold hopping, which involves replacing the core isoquinoline structure with a different, but functionally similar, scaffold, is another promising avenue. mdpi.comunica.it This approach can lead to the discovery of novel chemotypes with distinct intellectual property and potentially improved drug-like properties. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.govresearchgate.net These technologies can be applied to various stages of the drug design process, from target identification and validation to the design of novel compounds and the prediction of their biological activities and pharmacokinetic properties. nih.govmdpi.com For 6-bromoisoquinoline-3-carboxamide, AI and ML algorithms can be trained on existing data to predict the activity of new analogs, prioritize compounds for synthesis, and even identify potential new biological targets. nih.govspringernature.com This will significantly accelerate the discovery and development of new drugs based on this scaffold.

Integration of In Vitro and In Silico Approaches for Comprehensive Biological Characterization

A comprehensive understanding of the biological effects of 6-bromoisoquinoline-3-carboxamide and its analogs requires the integration of both experimental (in vitro) and computational (in silico) methods. mdpi.comnih.gov In silico techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and interactions of these compounds with their biological targets. researchgate.netresearchgate.net These computational predictions can then be validated and further explored through in vitro assays that measure biological activity, such as enzyme inhibition or cell-based assays. mdpi.comresearchgate.net This synergistic approach allows for a more complete and accurate characterization of the biological profile of these compounds, guiding further optimization efforts.

Q & A

Q. Example Analysis

- In DMSO-d₆: NH₂ protons at δ 7.2–7.5 (broad singlet).

- In CDCl₃: Splitting into doublets (J = 5.8 Hz) due to reduced hydrogen bonding .

What computational methods are suitable for predicting the reactivity of 6-Bromoisoquinoline-3-carboxamide in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties. Key applications:

Basic Research Question

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).

- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and measure intracellular fluorescence via flow cytometry .

- Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values .

Q. Methodological Notes

- Include positive controls (e.g., staurosporine for kinase assays).

- Validate solubility in assay buffers using dynamic light scattering (DLS) .

What strategies mitigate degradation of 6-Bromoisoquinoline-3-carboxamide during storage?

Basic Research Question

Degradation is often caused by moisture or light exposure. Recommended practices:

- Store under inert gas (Ar/N₂) at -20°C in amber vials .

- Use stabilizers (e.g., 1% BHT) to prevent radical-mediated decomposition.

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

How can contradictory results in catalytic activity studies be systematically analyzed?

Advanced Research Question

Contradictions may stem from catalyst loading or substrate specificity. Approaches include:

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher Pd catalyst loads improve yields in aryl couplings) .

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, solvent, ligand ratio).

- Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions .

What advanced techniques validate the regioselectivity of bromination in 6-Bromoisoquinoline-3-carboxamide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.